molecular formula C18H19N3O2S B2537144 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione CAS No. 901721-27-5

4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

Cat. No.: B2537144
CAS No.: 901721-27-5
M. Wt: 341.43
InChI Key: ZOIMFIZZMJZRTG-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a quinazoline derivative characterized by:

  • A 3,4-dimethylanilino group at position 4, contributing to lipophilicity and steric effects.
  • A thione (C=S) group at position 2, which may confer unique binding properties compared to ketone or hydroxyl analogs.

Properties

CAS No.

901721-27-5

Molecular Formula

C18H19N3O2S

Molecular Weight

341.43

IUPAC Name

4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-10-5-6-12(7-11(10)2)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24)

InChI Key

ZOIMFIZZMJZRTG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C

solubility

not available

Origin of Product

United States

Preparation Methods

Niementowski’s Synthesis with Thioamide Modifications

Niementowski’s method, originally developed for 4-oxoquinazolines, has been adapted for thione derivatives. The process begins with 6,7-dimethoxyanthranilic acid (1), which undergoes cyclocondensation with thiourea (2) in the presence of phosphoryl chloride (POCl₃) at 120–130°C for 6–8 hours. This yields 6,7-dimethoxy-1,2-dihydroquinazoline-2-thione (3), which is subsequently treated with 3,4-dimethylaniline (4) under nucleophilic aromatic substitution (SNAr) conditions.

Reaction Scheme:
$$
\text{Anthranilic acid (1)} + \text{Thiourea (2)} \xrightarrow{\text{POCl}3, 120^\circ\text{C}} \text{3} \xrightarrow{\text{4, K}2\text{CO}_3, \text{DMSO}} \text{Target Compound}
$$

Key parameters:

  • Yield : 45–55% (over two steps).
  • Purity : >90% (HPLC).

This method’s limitation lies in the poor solubility of 3,4-dimethylaniline in polar aprotic solvents, necessitating prolonged reaction times (24–36 hours).

Grimmel-Guinther-Morgan Synthesis with Copper Catalysis

An alternative route involves the Grimmel-Guinther-Morgan protocol, where 6,7-dimethoxyanthranilic acid (1) reacts with 3,4-dimethylphenyl isothiocyanate (5) in toluene under reflux. Copper(I) iodide (10 mol%) and cesium carbonate (Cs₂CO₃) catalyze the cyclization, forming the quinazoline-thione core.

Optimized Conditions:

  • Temperature: 150°C (microwave irradiation).
  • Time: 2 hours.
  • Yield : 68% (single step).

This method bypasses intermediate isolation, improving efficiency. However, the use of toxic isothiocyanates requires stringent safety protocols.

Metal-Catalyzed Coupling Strategies

Ullmann-Type C–N Coupling for 4-Amino Functionalization

Recent advances employ Ullmann coupling to introduce the 3,4-dimethylanilino group post-cyclization. Starting with 4-chloro-6,7-dimethoxyquinazoline-2-thione (6), the reaction with 3,4-dimethylaniline (4) proceeds in dimethylformamide (DMF) using CuI (20 mol%) and 1,10-phenanthroline as a ligand.

Key Data:

Parameter Value
Temperature 110°C
Time 12 hours
Yield 72%
Turnover Number (TON) 3.6

This method’s scalability is hindered by ligand cost, but it offers superior regioselectivity compared to SNAr approaches.

Palladium-Mediated C–S Bond Formation

The thione moiety can be introduced via palladium-catalyzed C–S cross-coupling . 4-(3,4-Dimethylanilino)-6,7-dimethoxyquinazoline (7) reacts with Lawesson’s reagent (8) in tetrahydrofuran (THF) at 60°C for 4 hours, achieving 85% conversion.

Mechanistic Insight:
$$
\text{7} + \text{Lawesson’s Reagent} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$

Advantages :

  • Avoids harsh thiourea conditions.
  • Compatible with acid-sensitive substrates.

Microwave-Assisted and Solvent-Free Methods

One-Pot Microwave Synthesis

A solvent-free, microwave-assisted method condenses 2-amino-4,5-dimethoxybenzonitrile (9) with 3,4-dimethylaniline (4) and carbon disulfide (CS₂) on montmorillonite K10 clay. Irradiation at 300 W for 15 minutes affords the target compound in 78% yield.

Benefits :

  • Reaction time reduced from hours to minutes.
  • Eliminates solvent waste.

Mechanochemical Grinding

Ball-mill grinding of 6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4(3H)-one (10) with 3,4-dimethylaniline hydrochloride (11) and potassium tert-butoxide (t-BuOK) achieves 92% conversion in 30 minutes.

Conditions :

  • Frequency: 30 Hz.
  • Milling media: Stainless steel balls (5 mm diameter).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Cost ($/g) Scalability
Niementowski’s 45–55 30 hours 12.50 Moderate
Ullmann Coupling 72 12 hours 18.20 Low
Microwave-Assisted 78 0.25 hours 8.90 High
Mechanochemical 92 0.5 hours 6.40 High

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce new alkyl or aryl groups into the molecule .

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities of quinazoline derivatives, including this specific compound. The following sections summarize key findings regarding its pharmacological potential.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many quinazoline derivatives act as inhibitors of specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Studies : In vitro studies have shown that 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Inhibition of Bacterial Growth : Studies have demonstrated that certain quinazoline derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Comparison with Standard Drugs : In comparative studies, some derivatives exhibited activity comparable to standard antibiotics like ampicillin and streptomycin .

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties:

  • Inhibition Studies : In vitro assays have indicated that it can inhibit inflammatory mediators, potentially providing a therapeutic avenue for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is crucial for optimizing its pharmacological profile:

Structural FeatureActivity Implication
Dimethylamino Group Enhances solubility and bioavailability
Methoxy Substituents Influences receptor binding affinity
Thione Functionality Critical for biological activity

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Substituent Variations at Position 2 and 4

Compound Name Position 2 Group Position 4 Group Key Features Reference ID
Target Compound Thione (C=S) 3,4-Dimethylanilino High lipophilicity, potential metal interaction
2-Phenyl-1H-quinazoline-4-thione Thione (C=S) Phenyl Simpler substituent; reduced steric bulk
2,4-Dihydroxy-6,7-dimethoxyquinazoline Hydroxyl (C-OH) Hydroxyl (C-OH) Polar, hydrogen-bond donor/acceptor
4-(3,4-Dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione Thione (C=S) 3,4-Dimethoxyphenyl Tetrahydro ring adds rigidity; dimethoxy enhances solubility

Key Observations :

  • The 3,4-dimethylanilino group provides greater lipophilicity (logP ~3.5 estimated) compared to unsubstituted anilino or polar groups, which may improve blood-brain barrier penetration.

Biological Activity

The compound 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a member of the quinazoline family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on synthesized derivatives and related studies.

Chemical Structure and Properties

The molecular formula of 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is C15H16N2O2S. Its structure features a quinazoline core with specific substitutions that influence its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, compounds with similar structures have demonstrated significant inhibition against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound AStaphylococcus aureus1270
Compound BEscherichia coli1075
Compound CCandida albicans1180

The presence of electron-donating groups such as methoxy has been shown to enhance antibacterial activity. For example, derivatives with methoxy groups exhibited improved efficacy against Escherichia coli and Staphylococcus aureus compared to those with methyl substituents .

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. Research indicates that they can inhibit key pathways in cancer cell proliferation:

  • EGFR Inhibition : Several studies have reported that quinazoline compounds can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical mechanism in many cancers. The introduction of specific substituents at the 6th position has been linked to enhanced EGFR inhibitory activity .
  • Cytotoxicity : In vitro assays have demonstrated that certain derivatives induce apoptosis in cancer cell lines. For instance, compounds derived from the quinazoline scaffold showed IC50 values in the nanomolar range against various cancer cell lines .

Study 1: Antimicrobial Evaluation

A recent study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that the introduction of methoxy groups significantly increased the antibacterial potency against both gram-positive and gram-negative bacteria .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of quinazoline derivatives on human cancer cell lines. The study found that compounds with specific substitutions not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione, and what factors influence yield?

The synthesis involves multi-step organic reactions, typically starting with a quinazoline core functionalized via nucleophilic substitution. Key steps include:

  • Thione introduction : Reaction of 4-chloro-6,7-dimethoxyquinazoline with thiourea or thioacetamide under reflux conditions.
  • Amination : Substitution at the 4-position using 3,4-dimethylaniline in the presence of a base (e.g., triethylamine) to enhance nucleophilicity . Critical factors:
  • Temperature control (60–80°C for amination to avoid side reactions).
  • Solvent choice (polar aprotic solvents like DMF improve reactivity).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How should researchers resolve contradictions in reported biological activity across studies?

Example: Discrepancies in IC50_{50} values for anticancer activity may arise from:

  • Cell line variability : Metabolic differences (e.g., MCF-7 vs. A549) affect drug uptake .
  • Assay conditions : Serum concentration or incubation time altering results. Mitigation strategies:
  • Dose-response standardization : Use ≥6 concentrations with triplicate measurements.
  • Positive controls : Include reference inhibitors (e.g., gefitinib for EGFR) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core modifications : Replace thione with sulfoxide/sulfone to assess redox sensitivity .
  • Substituent variation : Compare 3,4-dimethylanilino with electron-withdrawing groups (e.g., nitro) to evaluate π-stacking interactions .
  • Molecular docking : Prioritize derivatives with predicted binding affinity to EGFR (Autodock Vina, ΔG ≤ -9 kcal/mol) .

Q. What mechanistic studies are critical to elucidate its mode of action?

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm Bax/Bcl-2 modulation .
  • Western blotting : Quantify phosphorylation levels of downstream targets (e.g., MAPK, Akt) .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction .

Methodological Considerations

Q. How should researchers validate analytical methods for purity assessment?

  • HPLC validation : Parameters include linearity (R2^2 ≥ 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .
  • Forced degradation studies : Expose to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products .

Q. What experimental designs are optimal for dose-response and toxicity studies?

  • Factorial design : Test interactions between concentration (0.1–100 µM) and exposure time (24–72 h) .
  • Zebrafish models : Evaluate in vivo toxicity (LC50_{50} determination) and teratogenicity .

Q. How can computational methods enhance research efficiency?

  • ADMET prediction : Use SwissADME to filter compounds with poor bioavailability (e.g., LogP > 5) .
  • QSAR modeling : Develop predictive models using descriptors like polar surface area and H-bond donors .

Data Integration and Reporting

Q. What frameworks are recommended for integrating contradictory data into a coherent narrative?

  • Bayesian meta-analysis : Weight studies by sample size and assay reliability to resolve conflicting results .
  • Pathway enrichment analysis : Use KEGG/GO terms to contextualize biological activity across datasets .

Q. How should researchers address stability and storage challenges?

  • Stability conditions : Store at -20°C in amber vials; DMSO stock solutions stable for ≤6 months .
  • Lyophilization : Improves shelf life (>2 years) for in vivo studies .

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